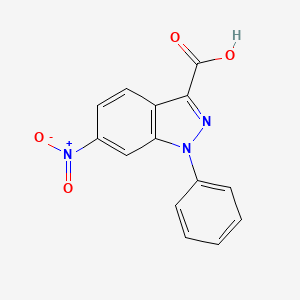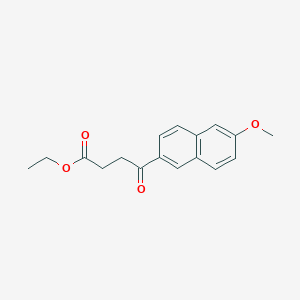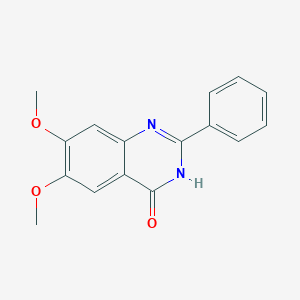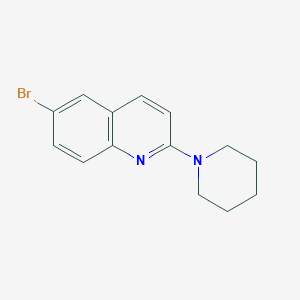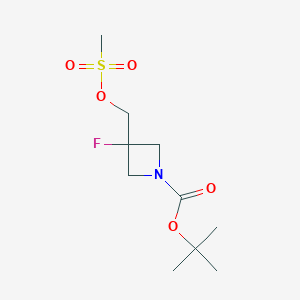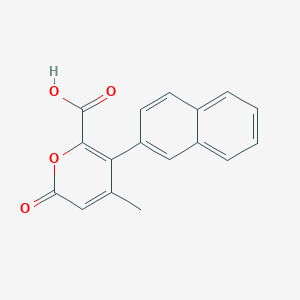
4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-oxo-2H-pyran-6-carboxylic acid: Lacks the naphthalene moiety, making it less complex.
5-(Naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid: Similar structure but without the methyl group.
4-Methyl-5-phenyl-2-oxo-2H-pyran-6-carboxylic acid: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid is unique due to its combination of a pyran ring with a naphthalene moiety and a carboxylic acid group
Propiedades
Número CAS |
139092-54-9 |
|---|---|
Fórmula molecular |
C17H12O4 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
4-methyl-3-naphthalen-2-yl-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C17H12O4/c1-10-8-14(18)21-16(17(19)20)15(10)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,19,20) |
Clave InChI |
GXQRKOVVKDHCAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC(=C1C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11842046.png)
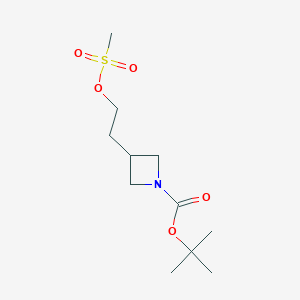
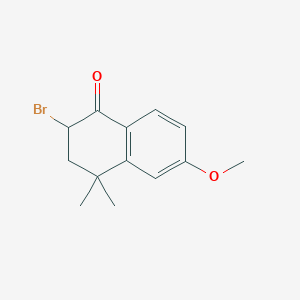
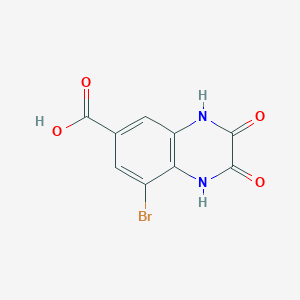
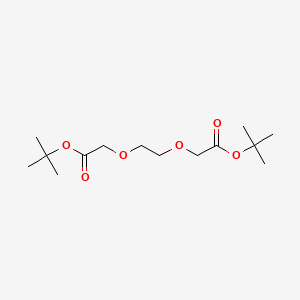
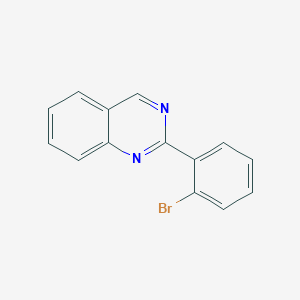
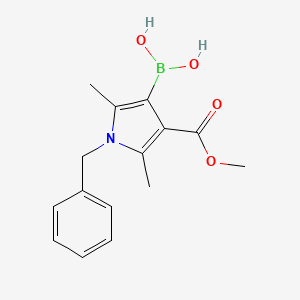
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
